molecular formula C26H17BrClNO4 B2825129 (E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 304446-73-9

(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B2825129
CAS No.: 304446-73-9
M. Wt: 522.78
InChI Key: ZYCSZFCPZKLNSK-RMKNXTFCSA-N
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Description

The compound (E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one is a structurally complex molecule featuring a quinolin-2(1H)-one core substituted with a 7-bromo-2,3-dihydrobenzo[b][1,4]dioxinyl acryloyl group at position 3, a chlorine atom at position 6, and a phenyl group at position 2.

Properties

IUPAC Name

3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO4/c27-19-14-23-22(32-10-11-33-23)12-16(19)6-9-21(30)25-24(15-4-2-1-3-5-15)18-13-17(28)7-8-20(18)29-26(25)31/h1-9,12-14H,10-11H2,(H,29,31)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCSZFCPZKLNSK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H18BrClN2O3
  • Molecular Weight : 463.76 g/mol
  • CAS Number : 1216363-82-4

The compound features a complex structure that includes a quinoline core and a bromo-dihydrobenzo[dioxin] moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of quinoline and dioxin compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various assays.

  • Telomerase Inhibition : Studies have shown that related compounds can inhibit telomerase activity in cancer cells, which is crucial for cancer cell immortality. For example, a related compound demonstrated an IC50 value of 1.27 ± 0.05 µM against telomerase in HepG2 cells .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research on similar structures suggests potential efficacy against various bacterial strains, including resistant strains like Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The presence of the bromo and chloro substituents in the structure is believed to enhance the biological activity by increasing lipophilicity and facilitating interaction with biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of quinoline derivatives found that compounds with similar structures showed promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported significant growth inhibition percentages and IC50 values lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of chalcones were screened against Staphylococcus aureus. The findings suggested that compounds with similar structural motifs exhibited notable antibacterial effects, indicating potential for further development as antimicrobial agents .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50 Value (µM)Reference
Compound ATelomerase InhibitionHepG21.27 ± 0.05
Compound BAnticancer ActivityMCF-70.67
Compound CAntimicrobial ActivityStaphylococcus aureus5.00

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Bromo SubstituentIncreased lipophilicity
Chloro SubstituentEnhanced target interaction
Quinoline CoreEssential for anticancer properties

Comparison with Similar Compounds

Key Compounds:

4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B) Structure: Lacks the bromodihydrobenzodioxinyl acryloyl group but shares the 3-phenyl and 6-substituent (methoxy) on the quinoline core. Synthesis: Prepared via thermal condensation of substituted anilines and malonic acid esters . Significance: Demonstrates the role of electron-donating groups (e.g., methoxy) in modulating reactivity for downstream halogenation or functionalization .

6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) Structure: Features a chloro substituent at position 6 and methoxy at position 5. Synthesis: Halogenation (e.g., sulfuryl chloride) of precursor compounds .

1-Benzyl-3-chloro-3-phenylquinoline-2,4(1H,3H)-dione (5E) Structure: Contains a benzyl group at position 1 and a chlorine atom at position 3. Synthesis: Derived from chlorination of 4E with sulfuryl chloride .

Dihydrobenzodioxin-Containing Analogues

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one Structure: Shares the dihydrobenzodioxin moiety and an acryloyl group linked to a quinoline ring. However, the quinoline substituents differ (methyl at position 6 vs. bromo and phenyl in the target compound) . Synthesis: Prepared via condensation reactions, with crystallographic data confirming the (E)-configuration of the acryloyl group . Significance: The dihydrobenzodioxin group may enhance π-π stacking interactions, as seen in related compounds .

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Structure: Combines dihydrobenzodioxin with a chromenone core instead of quinoline. Comparison: The chromenone system introduces conjugated carbonyl groups, which may increase polarity compared to the quinoline-based target compound .

Halogenated Derivatives

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Structure: Contains cyclopropyl and fluorine substituents, differing from the phenyl and bromo groups in the target compound. Properties: Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes, whereas the cyclopropyl group could restrict conformational flexibility .

2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Structure: Features a dihydroquinolin-4(1H)-one core with chloro and methyl substituents. Crystallography: X-ray data reveal intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å), suggesting similar packing behaviors may occur in the target compound .

Substituent Effects

  • Electron-Withdrawing Groups (Br, Cl) : The bromo and chloro substituents in the target compound likely increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

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